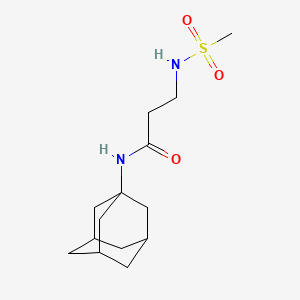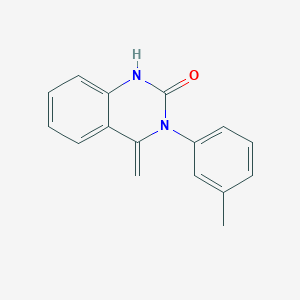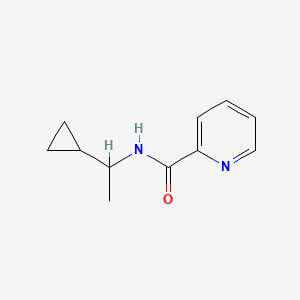
N-(1-cyclopropylethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)pyridine-2-carboxamide, also known as CR845, is a synthetic opioid that has been developed as a potential treatment for various types of pain. It is a kappa opioid receptor agonist, which means that it activates a specific type of opioid receptor in the brain and spinal cord.
Wirkmechanismus
N-(1-cyclopropylethyl)pyridine-2-carboxamide activates the kappa opioid receptor, which is primarily located in the brain and spinal cord. Activation of this receptor results in the inhibition of pain signaling pathways, leading to a reduction in pain perception. Unlike other opioid drugs, this compound does not activate the mu opioid receptor, which is responsible for the addictive properties of opioids.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce itching by inhibiting the release of histamine from mast cells. This compound does not cause respiratory depression, which is a common side effect of other opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)pyridine-2-carboxamide has several advantages for lab experiments. It has a high affinity for the kappa opioid receptor, which allows for precise targeting of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)pyridine-2-carboxamide. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the investigation of the potential anti-inflammatory and anti-itch effects of this compound in human clinical trials. Finally, there is a need for further research on the safety and efficacy of this compound as a potential treatment for various types of pain.
Synthesemethoden
N-(1-cyclopropylethyl)pyridine-2-carboxamide is synthesized through a series of chemical reactions starting with pyridine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group into an amide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with cyclopropylmethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)pyridine-2-carboxamide has been studied extensively for its potential as a non-addictive pain medication. It has been shown to be effective in reducing pain in animal models of various types of pain, including inflammatory pain, neuropathic pain, and visceral pain. In addition to its analgesic properties, this compound has also been shown to have anti-inflammatory and anti-itch effects.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-6-9)13-11(14)10-4-2-3-7-12-10/h2-4,7-9H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVAMTXMAGFTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
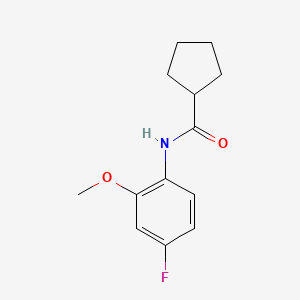
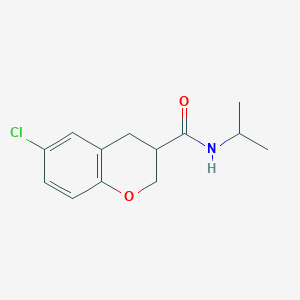
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)
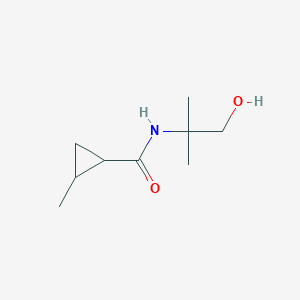
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)
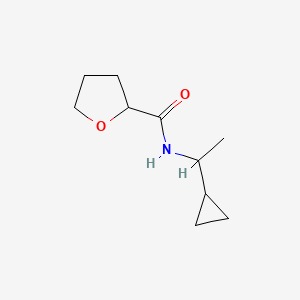


![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
![Ethyl 4-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]piperidine-1-carboxylate](/img/structure/B7503437.png)
![N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)
![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
